5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Quality Control Procurement Specification Sulfonamide Building Block

SAR studies on Nav1.7, CCR5, or orexin receptors are frequently undermined by positional isomer contamination in generic sulfonamide libraries. This 5-chloro-2-methyl cyclopentylpiperidine benzenesulfonamide provides a regiochemically defined scaffold that eliminates this ambiguity. • Defined 5-Cl-2-Me regiochemistry ensures target engagement data reflects the intended substitution pattern. • ClogP ~3.8 sits in the optimal window for Caco-2 permeability and microsomal stability, enabling its use as a balanced-lipophilicity benchmark. • 98% purity with batch-level QC prevents false screening hits from isomer impurities. Supplied with full analytical documentation for reproducible pharmacology.

Molecular Formula C18H27ClN2O2S
Molecular Weight 370.94
CAS No. 953260-08-7
Cat. No. B2514961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide
CAS953260-08-7
Molecular FormulaC18H27ClN2O2S
Molecular Weight370.94
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
InChIInChI=1S/C18H27ClN2O2S/c1-14-6-7-16(19)12-18(14)24(22,23)20-13-15-8-10-21(11-9-15)17-4-2-3-5-17/h6-7,12,15,17,20H,2-5,8-11,13H2,1H3
InChIKeyMZXPHFOKCSTESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide (CAS 953260-08-7): Chemical Identity and Class Definition


5-Chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide (CAS 953260-08-7) is a synthetic small-molecule sulfonamide (C₁₇H₂₅ClN₂O₂S, MW 356.91) built on a cyclopentylpiperidine scaffold . It belongs to the benzenesulfonamide class of compounds that have been broadly explored as CCR5 antagonists, Nav1.7 inhibitors, and orexin receptor modulators in medicinal chemistry [1]. The compound features a 5‑chloro‑2‑methylphenyl sulfonamide motif linked via a methylene spacer to the 4‑position of 1‑cyclopentylpiperidine, a structural arrangement that distinguishes it from simpler or more heavily substituted analogs.

Why In-Class Benzenesulfonamides Cannot Be Interchanged with CAS 953260-08-7


Compounds sharing the cyclopentylpiperidine-benzenesulfonamide scaffold exhibit wide variation in biological activity due to the sensitivity of target binding to aryl substituent position and electronic nature [1]. For instance, moving the chlorine atom from the 5‑position to the 2‑position (CAS 953209-16-0) alters the molecular dipole and steric profile, which can shift selectivity among structurally related receptors such as Nav1.7, CCR5, or orexin receptors [2]. Similarly, replacing the 5‑chloro‑2‑methyl substitution with a 4‑fluoro‑2‑methyl group (CAS 953259-92-2) changes halogen‑bonding potential and lipophilicity (ClogP ~3.8 vs ~3.4), directly impacting membrane permeability and off‑target binding. Generic substitution without direct comparative data therefore risks selecting a compound with unintended potency shifts or loss of target engagement.

Procurement-Critical Quantitative Differentiation of 5-Chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide


Purity Benchmark: 98% HPLC Confirmed vs. 95% Typical for Closest Analogs

Bidepharm supplies the target compound at a certified purity of 98% (HPLC), matching the purity specification of its 2‑chloro positional isomer (CAS 953209-16-0, also 98%) . In contrast, numerous structurally related cyclopentylpiperidine sulfonamides (e.g., CAS 953143-73-2, N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide) are routinely offered at a lower standard purity of 95% . This 3‑percentage‑point purity difference is meaningful for library synthesis and SAR studies where isomeric or near‑analog contamination can confound activity interpretation.

Quality Control Procurement Specification Sulfonamide Building Block

Calculated Lipophilicity (ClogP): Intermediate Value Favoring Balanced ADME Profile

The calculated partition coefficient (ClogP) of 5‑chloro‑N-((1-cyclopentylpiperidin-4-yl)methyl)-2‑methylbenzenesulfonamide is approximately 3.8 (ChemAxon prediction) [1]. This is 0.4 log units higher than the 4‑fluoro‑2‑methyl analog (CAS 953259-92-2, ClogP ~3.4) and 0.6 log units lower than the 2,4,5‑trimethyl analog (CAS not fully characterized, predicted ClogP ~4.4). Within the cyclopentylpiperidine sulfonamide series, a ClogP between 3.5 and 4.0 is empirically associated with improved permeability while avoiding the solubility penalties of more lipophilic congeners [2].

Physicochemical Property Drug-likeness Lipophilicity

Positional Isomer Differentiation: 5-Cl vs. 2-Cl Regiochemistry and Predicted Target Preference

The 5‑chloro‑2‑methylphenyl sulfonamide regioisomer (CAS 953260-08-7) presents the chlorine atom at a meta‑like position relative to the sulfonamide linkage, whereas the 2‑chloro isomer (CAS 953209-16-0) places chlorine ortho to the sulfonamide. In published benzenesulfonamide Nav1.7 SAR, meta‑chloro substitution consistently yields 3‑ to 5‑fold higher potency than ortho‑chloro substitution when combined with an ortho‑methyl group, a pattern attributed to improved shape complementarity in the S2 pocket [1]. Although no direct target‑engagement data exist for these exact compounds, the regioisomeric difference predicts divergent pharmacological profiles for 953260‑08‑7 vs. 953209‑16‑0.

Structure-Activity Relationship Positional Isomer Target Selectivity

Scalable Synthesis and Batch-to-Batch Reproducibility: Vendor QC Documentation

Both Bidepharm and A2B Chem list CAS 953260-08-7 as a stocked catalog item with batch‑specific QC reports (NMR, HPLC, GC) available upon request . In comparison, several close analogs (e.g., the 4‑fluoro‑2‑methyl derivative, CAS 953259-92-2) are not stocked by major Chinese building‑block suppliers and require custom synthesis with lead times exceeding 4 weeks . The guaranteed catalog availability and documented synthetic route for 953260-08-7 reduce procurement risk for time‑sensitive screening campaigns.

Synthetic Feasibility Batch Consistency Procurement Reliability

Optimal Procurement and Research Deployment Scenarios for 5-Chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide


Focused SAR Library Expansion for Nav1.7 / CCR5 Lead Optimization

The defined 5‑chloro‑2‑methyl substitution and intermediate ClogP (~3.8) make this compound an ideal core scaffold for synthesizing focused libraries targeting the S2 pocket of Nav1.7 or the transmembrane domain of CCR5 [1]. The 98% purity specification ensures that initial screening hits are not artifacts of positional‑isomer contamination, a known pitfall when using lower‑purity analogs from the same series.

In Vitro Permeability and Metabolic Stability Profiling

With a calculated ClogP of ~3.8 [2], this analog sits in the optimal lipophilicity window for Caco‑2 permeability assays and microsomal stability testing. Researchers evaluating structure‑property relationships across the cyclopentylpiperidine sulfonamide series can use this compound as a 'balanced‑lipophilicity' reference, benchmarking more polar (ClogP ~3.4) and more lipophilic (ClogP ~4.4) congeners.

Chemical Biology Probe Design for Phenotypic Screening

The commercial availability and batch‑level QC of CAS 953260-08-7 enable its use as a reliable negative‑control or tool compound in phenotypic assays (e.g., neurite outgrowth, calcium flux) where the cyclopentylpiperidine sulfonamide scaffold is suspected to engage multiple targets. Its documented sourcing reduces the risk of lot‑to‑lot variability that plagues less well‑characterized analogs.

Intermediate for Late-Stage Functionalization

The primary sulfonamide NH and the piperidine nitrogen provide two orthogonal handles for diversification. Coupled with the regiochemically defined halogen, this compound serves as a versatile intermediate for generating sulfonamide‑linked PROTACs or bivalent ligands, where the chlorine atom can be exploited for Pd‑catalyzed cross‑coupling, a strategy documented for related benzenesulfonamide CCR5 antagonists [1].

Quote Request

Request a Quote for 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.